Adlupulone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

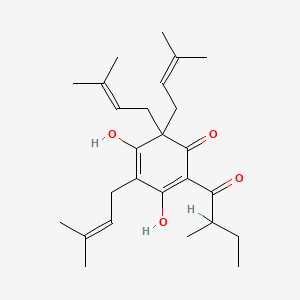

Adlupulone is one of the beta acids found in hop resin, which is derived from the plant Humulus lupulus. It is one of four identified beta acid analogues, the others being colupulone, lupulone, and prelupulone . Beta acids, including this compound, are known for their role in contributing to the bitterness of beer. Structurally, beta acids are similar to alpha acids but have an additional prenyl group attached to the center ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Adlupulone can be synthesized through the prenylation of phloroglucinol derivatives. The process involves the condensation of malonyl-CoA with branched-chain acyl-CoAs, followed by successive prenylation steps . The synthetic pathway typically involves the use of prenyltransferases and other enzymes to facilitate the addition of prenyl groups.

Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from hop cones. The extraction process involves the use of solvents to isolate the beta acids from the hop resin. High-performance liquid chromatography (HPLC) is commonly used to purify and quantify the beta acids, including this compound .

Analyse Chemischer Reaktionen

Oxidation and Radical-Mediated Reactions

Adlupulone’s oxygenated moieties (hydroxyls, ketone) make it susceptible to oxidation. In atmospheric chemistry, oxygenated organics often react with hydroxyl (HO- ) and nitrate (NO₃- ) radicals . For this compound, such reactions could lead to:

-

Hydroxyl group oxidation : Conversion to carbonyl groups or formation of dihydroxybenzoquinone derivatives.

-

Prenyl group oxidation : Potential cleavage or epoxidation of unsaturated bonds in the 3-methylbut-2-enyl substituents.

| Reaction Type | Key Functional Groups Involved | Example Products |

|---|---|---|

| Oxidation (HO- /NO₃- ) | Hydroxyls, prenyl groups | Carbonyl derivatives, epoxides |

| Redox cycling | Ketone, hydroxyls | Quinone-like intermediates |

Nucleophilic Substitution and Hydrolysis

The ester group (2-methylbutanoyl) is amenable to hydrolysis under basic or acidic conditions, yielding a carboxylic acid and the corresponding alcohol. This reaction is common in ester chemistry and could occur in aqueous environments.

Mechanism :

textThis compound → (under H+/OH-) → 3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one + 2-methylbutanoic acid

Electrophilic Aromatic Substitution (EAS)

While this compound lacks aromatic rings, its conjugated dienone system (cyclohexa-2,4-dien-1-one) may participate in EAS-like reactions. Prenyl groups could act as electron-donating substituents, directing electrophiles to specific positions.

Plausible Reactivity :

-

Electrophilic attack : At positions adjacent to hydroxyl groups or conjugated double bonds.

-

Addition reactions : Across conjugated dienone systems.

Antioxidant Activity and Redox Behavior

Studies on hop extracts highlight antioxidant properties linked to polyphenolic compounds . While this compound itself is not explicitly studied in this context, its hydroxyl-rich structure suggests potential involvement in free radical scavenging via:

-

Hydrogen atom transfer (HAT) : Donation of hydroxyl hydrogen to neutralize radicals.

-

Electron transfer (SET) : Reduction of oxidants via conjugated systems.

Kinetic and Thermodynamic Considerations

This compound’s computed properties (e.g., XLogP3-AA = 6.9) indicate high lipophilicity, influencing solubility and reaction environments. Hydrophobic cores in surfactant-based micelles (e.g., MeCSs) could stabilize this compound during light-driven reactions, enhancing efficiency in green chemistry applications.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Standard for Analysis

Adlupulone serves as a standard for the analysis of beta acids in hops and beer. Its quantification is crucial for assessing the quality and characteristics of hop-based products. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to measure its concentration alongside other bitter acids like cohumulone and n-adhumulone .

| Compound | Typical Concentration Range (mg/mL) |

|---|---|

| This compound | 0.7 (in commercial dietary supplements) |

| Cohumulone | Up to 2.7 |

| N-Adhumulone | Up to 2.2 |

Biological Applications

Antimicrobial Properties

this compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a potential candidate for natural preservatives in food and pharmaceutical industries .

Anti-inflammatory Effects

In vitro studies suggest that this compound can suppress the production of inflammatory mediators, indicating potential applications in treating inflammatory diseases. However, further in vivo studies are necessary to confirm these effects .

Medical Applications

Cancer Research

Research indicates that this compound possesses anticancer properties, making it a subject of interest for cancer treatment studies. Its mechanisms may involve the induction of apoptosis in cancer cells, although detailed clinical trials are still required to validate these findings .

Neurological Disorders

Preliminary studies have explored this compound's neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While results are promising, more extensive research is needed to establish its therapeutic potential .

Industrial Applications

Brewing Industry

In brewing, this compound contributes to the bitterness of beer, enhancing flavor profiles while also acting as a natural biocide to prevent spoilage during fermentation processes .

Sugar Industry

The compound is utilized as a natural biocide in the sugar industry, helping to control microbial growth during sugar processing.

Study 1: Antimicrobial Efficacy

A study evaluated this compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be between 0.6 to 1.2 µg/mL, showcasing its potential as an antimicrobial agent .

Study 2: Extraction Optimization

Research focused on optimizing extraction methods for this compound from hops using various solvents. The study found that organic solvents like methanol and ethanol yielded higher concentrations of this compound compared to aqueous mixtures, suggesting improved extraction techniques could enhance product efficacy in dietary supplements .

Wirkmechanismus

Adlupulone exerts its effects primarily through its interaction with microbial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death . The molecular targets include various enzymes and proteins involved in cell wall synthesis and maintenance. The pathways involved in its antimicrobial action include the inhibition of key enzymes required for cell wall biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Colupulone: Varies significantly in concentration depending on the hop variety.

Lupulone: Also varies in concentration and has similar bitterness properties.

Prelupulone: Found in lower concentrations compared to adlupulone.

This compound’s uniqueness lies in its consistent presence and its specific role in contributing to the bitterness and antimicrobial properties of hops.

Eigenschaften

CAS-Nummer |

28374-71-2 |

|---|---|

Molekularformel |

C26H38O4 |

Molekulargewicht |

414.6 g/mol |

IUPAC-Name |

5-hydroxy-4-(2-methylbutanoyl)-2,6,6-tris(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19-20,30H,9,11,14-15H2,1-8H3 |

InChI-Schlüssel |

CSCIKLUIKMEJJX-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O |

Kanonische SMILES |

CCC(C)C(=O)C1=C(C(C(=O)C(C1=O)CC=C(C)C)(CC=C(C)C)CC=C(C)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Adlupulone; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.